molecular formula C15H25NO B5186054 N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine

N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine

Cat. No. B5186054
M. Wt: 235.36 g/mol
InChI Key: WWFBQKSEJXCWBT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine, also known as TBEPPA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. TBEPPA is a tertiary amine that is synthesized through a multistep process, which will be discussed in This paper will also explore the scientific research applications of TBEPPA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine is believed to act as a neurotransmitter reuptake inhibitor, specifically targeting the reuptake of dopamine and norepinephrine. By blocking the reuptake of these neurotransmitters, N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine can increase their concentration in the synaptic cleft, leading to increased neurotransmission. This mechanism of action has been studied in vitro and in vivo, and has shown promising results in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has a low toxicity profile and does not produce significant side effects in animals or humans. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased locomotor activity and improved cognitive function. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has several advantages for use in lab experiments, including its high purity and low toxicity. Its ability to cross the blood-brain barrier also makes it a useful tool for studying neurological disorders. However, N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine is a relatively new compound and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications.

Future Directions

There are several future directions for research on N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine. One area of interest is the development of new drugs for the treatment of neurological disorders, particularly those that target dopamine and norepinephrine reuptake. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine may also have potential applications in the development of new corrosion inhibitors and surfactants. Further research is needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine, as well as its potential limitations and drawbacks.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine involves a multistep process that starts with the reaction of 2-ethylphenol with tert-butylchloride to form tert-butyl-2-ethylphenyl ether. This intermediate is then reacted with 3-chloropropylamine to form N-tert-butyl-3-(2-ethylphenoxy)propylamine. Finally, the compound is treated with HCl to form N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine. This synthesis method has been optimized for high yield and purity, making N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine a viable compound for scientific research.

Scientific Research Applications

N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has been studied for a variety of scientific research applications, including its potential as a corrosion inhibitor, surfactant, and pharmaceutical intermediate. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has also been studied for its potential use in the development of new drugs, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and its low toxicity make it an attractive candidate for drug development.

properties

IUPAC Name

N-[3-(2-ethylphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-5-13-9-6-7-10-14(13)17-12-8-11-16-15(2,3)4/h6-7,9-10,16H,5,8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFBQKSEJXCWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-ethylphenoxy)propyl]-2-methylpropan-2-amine

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